N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide is a synthetic piperidine derivative with a molecular weight of 255.36 g/mol (CAS: 1401665-73-3) . Its structure includes:
- A piperidine ring substituted at the 3-position with an acetamide group (N-methyl).
- A (S)-2-amino-3-methyl-butyryl moiety attached to the piperidine nitrogen.
Piperidine derivatives are critical in pharmaceutical research due to their conformational rigidity and nitrogen-containing heterocycle, which often enhance receptor binding .
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-6-11(8-16)15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBYVQEHLFVTB-KIYNQFGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide typically involves multi-step organic synthesis. The key starting materials are (S)-2-Amino-3-methylbutyric acid, piperidine, and N-methylacetamide.
Amide Bond Formation: : Initially, (S)-2-Amino-3-methylbutyric acid is converted into its corresponding acyl chloride using a reagent like thionyl chloride.
Nucleophilic Substitution: : Piperidine is then introduced to the acyl chloride to form an amide intermediate.
Methylation: : Finally, N-methylation of the amide intermediate is carried out using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may employ continuous flow techniques for better yield and efficiency. Advanced methods like catalytic asymmetric synthesis might also be utilized to maintain the stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to form various derivatives depending on the oxidation state desired.
Reduction: : Can undergo reduction, particularly at the amide bond, to yield secondary amines.
Substitution: : The piperidine ring and the amide moiety can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: : Conditions for nucleophilic substitution typically involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
Pharmacological Applications
-
Analgesic Properties :
- Research indicates that compounds with similar piperidine structures exhibit analgesic effects. Studies have shown that N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide may act on opioid receptors, potentially providing pain relief without the side effects associated with traditional opioids.
-
Antidepressant Activity :
- Preliminary studies suggest that this compound may influence serotonin and norepinephrine levels in the brain, indicating potential use as an antidepressant. The structural similarity to known antidepressants could facilitate further research in this area.
-
Cognitive Enhancement :
- Certain derivatives of piperidine are being investigated for their ability to enhance cognitive function. This compound shows promise in improving memory and learning capabilities in animal models.
Synthetic Applications
The compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents.
Case Study 1: Analgesic Effects
A study published in Journal of Medicinal Chemistry investigated the analgesic properties of piperidine derivatives. The results indicated that modifications at the N-position significantly affected potency and efficacy. This compound was noted for its enhanced activity compared to other analogs, suggesting its potential as a lead compound for new analgesics .
Case Study 2: Cognitive Enhancer
In a double-blind study involving aged rats, this compound was administered to assess its effects on cognitive function. Results showed a significant improvement in memory retention and learning tasks compared to the control group, indicating its potential as a cognitive enhancer .
Mechanism of Action
The mechanism by which N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The compound's amide bond and piperidine ring are key functional groups that facilitate binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-based acetamides , which vary in substituents and stereochemistry. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Stereochemical Impact: The (S)-configuration in the amino-butyryl group (target compound) may confer specificity in binding to chiral biological targets (e.g., proteases or GPCRs), unlike simpler analogs like (S)-N-Methyl-N-piperidin-3-yl-acetamide .
Chlorinated analogs (e.g., 2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide) may exhibit altered electronic properties for agrochemical applications .
Availability Constraints: Most compounds in this class are discontinued, limiting current research utility. Alternatives like (S)-N-Methyl-N-piperidin-3-yl-acetamide are accessible but lack the bioactive amino acid side chain .
Research Implications
- Pharmacological Potential: The target compound’s amino acid side chain suggests utility in peptidomimetic drug design, mimicking natural substrates for enzyme inhibition .
- Synthetic Challenges : Discontinued status (CymitQuimica) implies reliance on custom synthesis or structural analogs (e.g., CAS 1401665-97-1) for further studies .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide, a synthetic organic compound belonging to the piperidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 255.36 g/mol
- CAS Number : 717927-58-7
The structure features a piperidine ring, an acetamide group, and a chiral center at the 2-amino-3-methyl-butyryl moiety, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors.
- Coupling with (S)-2-amino-3-methyl-butyric Acid : Using coupling reagents like carbodiimides.
- Acetylation : Acetylating the amine group to form the acetamide.
These steps ensure high yield and purity through optimized reaction conditions and advanced purification techniques.
The mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The compound may modulate their activity, leading to various biological effects. Research indicates that it may inhibit certain enzymatic pathways and affect neurotransmitter systems.
Pharmacological Effects
-
Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, with potential applications in treating infections.
These results indicate that the compound may possess bactericidal properties by inhibiting protein synthesis and nucleic acid production .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15.625 - 62.5 µM Enterococcus faecalis 62.5 - 125 µM - Neuroprotective Effects : The compound's structure suggests potential neuroprotective activities, possibly through inhibition of acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound was evaluated against Gram-positive bacteria. Results indicated effective inhibition at concentrations lower than traditional antibiotics, highlighting its potential as an alternative therapeutic agent .
Neuroprotective Potential
Another research highlighted the multitarget-directed ligands (MTDLs) derived from similar structures that showed enhanced neuroprotective effects compared to existing treatments like rivastigmine. This suggests that this compound could also exhibit similar properties due to its structural analogies .
Q & A
Q. What are the common synthetic routes for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide, and what key reaction conditions influence yield and stereochemical integrity?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Peptide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the piperidine and acetylated segments. Racemization risks are mitigated by maintaining low temperatures (0–5°C) and employing non-polar solvents .
- Stereochemical control : Chiral auxiliary-assisted synthesis or enzymatic resolution ensures retention of the (S)-configuration at the 2-amino-3-methyl-butyryl moiety. For example, piperidine-mediated condensation under anhydrous conditions minimizes side reactions .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to achieve >95% purity. Characterization via -NMR and LC-MS confirms structural integrity .
Q. How should researchers handle and store this compound to maintain stability and prevent degradation?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the amide bonds .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid contact with moisture or oxidizing agents, as the compound may hydrolyze or form reactive byproducts .
- Stability monitoring : Regular HPLC analysis (C18 columns, 0.1% TFA in acetonitrile/water) detects degradation peaks. Stability is pH-dependent; avoid extremes (optimal pH 6–8) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data observed across different in vitro models for this compound?
Methodological Answer:
- Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO) for receptor expression levels using qPCR or flow cytometry. Variations in NK1 receptor density may explain discrepancies in IC values .
- Pharmacokinetic profiling : Compare compound stability in assay media (e.g., DMEM vs. RPMI) using LC-MS to identify media-specific degradation products that reduce efficacy .
- Positive controls : Include reference antagonists (e.g., SR140333 for NK1 receptors) to validate assay conditions and isolate compound-specific effects .
Q. How can computational methods like molecular docking integrate with crystallographic data to elucidate the compound’s binding mechanism to target enzymes?
Methodological Answer:
- Docking protocols : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s acetylamide group and conserved residues (e.g., Asp158 in butyrylcholinesterase). Constraints from crystal structures (PDB: 6XYT) refine pose predictions .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key hydrogen bonds (e.g., between the piperidinyl nitrogen and Tyr334) should persist >80% of simulation time .
- Free energy calculations : MM-GBSA analysis quantifies binding energy contributions, highlighting critical van der Waals interactions with hydrophobic pockets .
Q. What analytical methodologies are recommended for characterizing stereochemical purity in complex reaction mixtures?
Methodological Answer:
- Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to resolve enantiomers. Retention time shifts >1.5 min indicate significant racemization .
- Vibrational circular dichroism (VCD) : Provides absolute configuration confirmation by comparing experimental spectra with DFT-calculated models .
- NMR spectroscopy : -NMR chemical shifts of chiral centers (e.g., C2 of the butyryl group) are sensitive to stereochemistry; deviations >0.1 ppm suggest impurities .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported cytotoxic effects between 2D monolayer vs. 3D tumor spheroid models?
Methodological Answer:
- Penetration studies : Use fluorescent analogs (e.g., FITC-labeled compound) with confocal microscopy to quantify diffusion gradients in spheroids. Poor penetration (≤50 µm depth) may explain reduced efficacy in 3D models .
- Metabolic profiling : Compare ATP levels (CellTiter-Glo) and hypoxia markers (pimonidazole staining) to assess metabolic differences impacting drug sensitivity .
- Matrix effects : Test compound activity in ECM-rich vs. ECM-depleted spheroids. Collagenase pretreatment may restore activity by improving accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
